isoquinolin-3-amine
Overview
Description
Isoquinolin-3-amine, also known as 3-aminoisoquinoline, is a heterocyclic aromatic amine with the molecular formula C9H8N2. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is a valuable compound in organic chemistry due to its diverse applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinolin-3-amine can be synthesized through various methods. One common approach involves the Buchwald-Hartwig coupling reaction, where this compound is obtained by coupling isoquinoline with an amine in the presence of a palladium catalyst . Another method involves the reduction of isoquinoline-3-nitro compounds using reducing agents such as hydrogen gas over a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale catalytic hydrogenation of isoquin
Properties
IUPAC Name |
isoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKDIRCVDCQAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903057 | |
Record name | NoName_3645 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25475-67-6 | |
Record name | 3-Aminoisoquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-AMINOISOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoquinolin-3-amine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEY32ZN5CU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Aminoisoquinoline?
A1: 3-Aminoisoquinoline is a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, with an amino group (-NH2) substituted at the 3-position of the isoquinoline nucleus.
Q2: What is the molecular formula and weight of 3-Aminoisoquinoline?
A2: The molecular formula of 3-Aminoisoquinoline is C9H8N2. Its molecular weight is 144.17 g/mol.
Q3: Are there any specific spectroscopic data available for 3-Aminoisoquinoline?
A3: While the provided articles don't delve into detailed spectroscopic analysis, they mention utilizing techniques like nuclear magnetic resonance (NMR) and ultraviolet (UV) spectroscopy to characterize 3-Aminoisoquinoline and its derivatives []. These techniques help determine structural features and electronic properties of the molecule.
Q4: How is 3-Aminoisoquinoline typically synthesized?
A4: Several synthetic routes for 3-Aminoisoquinoline and its derivatives have been explored.
- One common method involves reacting 2-acylphenylacetonitriles with amines, a process often facilitated by microwave irradiation to enhance reaction speed and selectivity [, ].
- Another approach utilizes the Bischler-Napieralski reaction, where an amide derivative of a substituted 2-phenethylamine is treated with a dehydrating agent to form the isoquinoline ring [, ].
- Researchers have also employed palladium-catalyzed enolate arylation for synthesizing diversely substituted 3-Aminoisoquinolines [, ].
Q5: Can you describe the mechanism of synthesizing 3-Aminoisoquinolines via palladium-catalyzed enolate arylation?
A5: This method involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide. This generates a protected 1,5-dicarbonyl intermediate, which can then be cyclized with an ammonia source to yield the desired 3-Aminoisoquinoline [, ]. The method allows for the introduction of various substituents at different positions on the isoquinoline ring.
Q6: What are some notable chemical reactions of 3-Aminoisoquinoline?
A6: 3-Aminoisoquinoline can undergo various chemical transformations due to the presence of the amino group and the aromatic system:
- Diazotization: Reaction with nitrous acid leads to the formation of 3,4-isoquinolinedione 4-oxime hydrate [, ].
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, such as reacting with phenylisothiocyanates to create N-fused imino-1,2,4-thiadiazolo isoquinoline derivatives [].
- Buchwald-Hartwig Reaction: This palladium-catalyzed reaction allows the introduction of various aryl, alkyl, or even unsubstituted amino groups at the 3-position, leading to the synthesis of 3-Aminoisoquinoline-5-sulfonamides, which are of interest for their potential biological activity [, ].
Q7: Are there any catalytic applications of 3-Aminoisoquinoline or its derivatives?
A7: While the provided research doesn't explicitly describe 3-Aminoisoquinoline's use as a catalyst, its derivatives, particularly those with sulfonamide groups, are being explored for their potential to inhibit kinases [, ]. These studies highlight the potential of 3-Aminoisoquinoline derivatives as a scaffold for developing molecules with specific biological activities.
Q8: What is the significance of the 3-amino group in 3-Aminoisoquinoline for its biological activity?
A8: The 3-amino group plays a crucial role in the biological activity of 3-Aminoisoquinoline derivatives. It can participate in hydrogen bonding and other interactions with target proteins, influencing the compound's binding affinity and selectivity.
Q9: What are the potential therapeutic applications of 3-Aminoisoquinoline derivatives?
A9: 3-Aminoisoquinolines exhibit diverse pharmacological properties:
- Central Nervous System Depressants: Some derivatives demonstrate activity as central nervous system depressants, suggesting potential applications in treating anxiety or sleep disorders [, ].
- Anticancer Activity: Certain 3-Aminoisoquinoline analogs, particularly those containing sulfonamide functionalities, have shown promising anticancer activity in vitro, highlighting their potential as lead compounds for anticancer drug development [].
- Spasmolytic Activity: Derivatives of 3-Aminoisoquinoline have also been investigated for their spasmolytic activity, suggesting potential use in treating conditions like irritable bowel syndrome [].
Q10: What are the limitations of the existing research on 3-Aminoisoquinoline?
A10: The provided research on 3-Aminoisoquinoline and its derivatives primarily focuses on chemical synthesis and in vitro studies. While these studies provide a foundation for understanding their potential, more in-depth investigations are required to:
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